molecular formula C9H9NO B14278511 Benzene, 1-methyl-4-(1-nitrosoethenyl)- CAS No. 153629-88-0

Benzene, 1-methyl-4-(1-nitrosoethenyl)-

Cat. No.: B14278511
CAS No.: 153629-88-0
M. Wt: 147.17 g/mol
InChI Key: UQLZHLADBMFFLZ-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-(1-nitrosoethenyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a nitrosoethenyl group. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(1-nitrosoethenyl)- typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino-substituted benzene derivatives.

    Substitution: Halogenated benzene derivatives.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(1-nitrosoethenyl)- involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in redox reactions, influencing the compound’s reactivity. The benzene ring’s delocalized π-electrons facilitate electrophilic substitution reactions, while the nitroso group can undergo reduction to form amino derivatives .

Comparison with Similar Compounds

  • Benzene, 1-methyl-4-nitroso-
  • Benzene, 1-methyl-4-nitro-
  • Benzene, 1-methyl-4-(1-methylethenyl)-

Uniqueness: Benzene, 1-methyl-4-(1-nitrosoethenyl)- is unique due to the presence of both a methyl and a nitrosoethenyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. The combination of these substituents allows for diverse chemical transformations and applications .

Properties

CAS No.

153629-88-0

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-methyl-4-(1-nitrosoethenyl)benzene

InChI

InChI=1S/C9H9NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6H,2H2,1H3

InChI Key

UQLZHLADBMFFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)N=O

Origin of Product

United States

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